![molecular formula C6H9NO3 B067756 3-methylamino-5-methylol-5H-furan-2-one CAS No. 166407-48-3](/img/structure/B67756.png)
3-methylamino-5-methylol-5H-furan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methylamino-5-methylol-5H-furan-2-one, also known as MeMF, is a synthetic compound that has gained attention in scientific research due to its unique chemical properties. This molecule belongs to the furan family and has a molecular weight of 143.14 g/mol. MeMF is a white crystalline solid that is soluble in water and organic solvents.
Wirkmechanismus
3-methylamino-5-methylol-5H-furan-2-one is a reactive molecule that can undergo various chemical reactions. It has been shown to react with amino acids, peptides, and proteins through a process called Maillard reaction. This reaction can lead to the formation of advanced glycation end products (AGEs), which are implicated in various diseases such as diabetes, Alzheimer's, and cardiovascular disease.
Biochemical and Physiological Effects
3-methylamino-5-methylol-5H-furan-2-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-methylamino-5-methylol-5H-furan-2-one can inhibit the growth of cancer cells and induce apoptosis. 3-methylamino-5-methylol-5H-furan-2-one has also been shown to have antioxidant properties and can scavenge free radicals. In vivo studies have shown that 3-methylamino-5-methylol-5H-furan-2-one can reduce blood glucose levels and improve insulin sensitivity in diabetic rats.
Vorteile Und Einschränkungen Für Laborexperimente
3-methylamino-5-methylol-5H-furan-2-one has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 3-methylamino-5-methylol-5H-furan-2-one is also water-soluble, which makes it easy to use in aqueous solutions. However, 3-methylamino-5-methylol-5H-furan-2-one has some limitations as well. It can undergo non-specific reactions with amino acids and proteins, which can complicate data interpretation. 3-methylamino-5-methylol-5H-furan-2-one can also degrade over time, leading to decreased potency.
Zukünftige Richtungen
3-methylamino-5-methylol-5H-furan-2-one has several potential future directions for scientific research. It can be used as a tool to study the Maillard reaction and the formation of AGEs. 3-methylamino-5-methylol-5H-furan-2-one can also be used as a drug delivery system for targeted drug delivery. Furthermore, 3-methylamino-5-methylol-5H-furan-2-one can be used as a precursor for the synthesis of other compounds with potential therapeutic applications. Overall, 3-methylamino-5-methylol-5H-furan-2-one is a promising molecule with many potential applications in various fields of scientific research.
Synthesemethoden
3-methylamino-5-methylol-5H-furan-2-one can be synthesized through a multi-step process involving the reaction of 3-methylamino-2,5-dihydrofuran-2-one with formaldehyde and subsequent oxidation. This process yields 3-methylamino-5-methylol-5H-furan-2-one with a purity of over 98%. The synthesis of 3-methylamino-5-methylol-5H-furan-2-one is relatively simple and can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
3-methylamino-5-methylol-5H-furan-2-one has been used in various scientific research applications due to its unique chemical properties. It has been studied for its potential use as a flavoring agent in the food industry and as a fragrance in the cosmetic industry. 3-methylamino-5-methylol-5H-furan-2-one has also been investigated for its potential as a drug delivery system and as a precursor for the synthesis of other compounds.
Eigenschaften
CAS-Nummer |
166407-48-3 |
---|---|
Produktname |
3-methylamino-5-methylol-5H-furan-2-one |
Molekularformel |
C6H9NO3 |
Molekulargewicht |
143.14 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-4-(methylamino)-2H-furan-5-one |
InChI |
InChI=1S/C6H9NO3/c1-7-5-2-4(3-8)10-6(5)9/h2,4,7-8H,3H2,1H3 |
InChI-Schlüssel |
UMSYTMRRYKFHNA-UHFFFAOYSA-N |
SMILES |
CNC1=CC(OC1=O)CO |
Kanonische SMILES |
CNC1=CC(OC1=O)CO |
Synonyme |
2(5H)-Furanone, 5-(hydroxymethyl)-3-(methylamino)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.